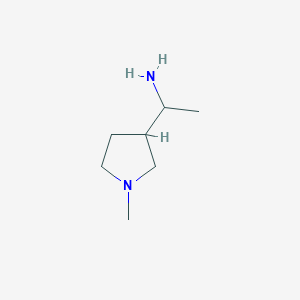

1-(1-Methylpyrrolidin-3-yl)ethan-1-amine

Beschreibung

Eigenschaften

Molekularformel |

C7H16N2 |

|---|---|

Molekulargewicht |

128.22 g/mol |

IUPAC-Name |

1-(1-methylpyrrolidin-3-yl)ethanamine |

InChI |

InChI=1S/C7H16N2/c1-6(8)7-3-4-9(2)5-7/h6-7H,3-5,8H2,1-2H3 |

InChI-Schlüssel |

FEQFXSCFTHUVHL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1CCN(C1)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Alkylation of Pyrrolidine Derivatives

Method Overview:

This approach involves the alkylation of pyrrolidine or its derivatives with appropriate electrophiles to introduce the methylpyrrolidinyl moiety onto the ethan-1-amine backbone.

Reaction Scheme:

$$

\text{Pyrrolidine} + \text{Chloroethylamine derivative} \rightarrow \text{Target compound}

$$

- Starting Material: 1-Methylpyrrolidine (commercially available or synthesized via methylation of pyrrolidine)

- Electrophile: Chloroethylamine or related halogenated amines

- Base: Potassium carbonate or sodium hydride to facilitate nucleophilic substitution

- Solvent: Acetonitrile or ethanol

- Temperature: 25–80°C, depending on reactivity

- Reaction Time: 4–24 hours

- Straightforward and scalable for industrial synthesis

- High selectivity with proper control of reaction conditions

- Requires pure starting materials

- Possible side reactions if excess electrophile is used

Reductive Amination of Corresponding Ketones or Aldehydes

Method Overview:

Reductive amination is a versatile route, involving the condensation of a suitable carbonyl compound with a primary amine, followed by reduction to form the secondary amine.

Reaction Scheme:

$$

\text{Aldehyde/Ketone} + \text{1-Methylpyrrolidine} \xrightarrow{\text{Reagents}} \text{1-(1-Methylpyrrolidin-3-yl)ethan-1-amine}

$$

- Carbonyl Compound: Acetaldehyde or its derivatives

- Amine: 1-Methylpyrrolidine

- Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or hydrogen with a metal catalyst (e.g., Pd/C)

- Solvent: Methanol, ethanol, or acetic acid

- Temperature: Room temperature to 50°C

- Reaction Time: 6–24 hours

- Mild reaction conditions

- High yields and selectivity

- Requires careful control of pH to prevent over-reduction

Cyclization and Functional Group Transformation from Pyrrolidine Precursors

Method Overview:

This involves cyclization of linear precursors followed by functionalization to introduce the aminoethyl group.

- Synthesis of N-alkylated pyrrolidine derivatives

- Subsequent N-alkylation with ethyl halides or related electrophiles

- Use of strong bases like sodium hydride or potassium tert-butoxide

- Elevated temperatures (~80–120°C) for cyclization

- Alkylation with ethyl halides in the presence of phase transfer catalysts

- Suitable for producing derivatives with specific substitution patterns

- Multi-step process with potential for side reactions

Industrial-Scale Synthesis via Continuous Flow Reactors

Method Overview:

Recent advancements favor continuous flow technology, enabling precise control over reaction parameters, safety, and scalability.

- Continuous mixing of pyrrolidine derivatives with electrophiles or reagents under optimized temperature and pressure

- In-line purification and solvent removal

- Use of catalytic systems to enhance reaction rates and yields

- Enhanced safety, especially for hazardous reagents

- Consistent product quality and high throughput

- Requires specialized equipment and process optimization

Summary of Key Reaction Parameters

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Direct Alkylation | Pyrrolidine + Chloroethylamine | Acetonitrile | 25–80°C | 4–24 hrs | High | Industrial scalability |

| Reductive Amination | Acetaldehyde + 1-Methylpyrrolidine | Methanol | RT–50°C | 6–24 hrs | Very high | Mild conditions |

| Cyclization & Alkylation | Pyrrolidine derivatives + Ethyl halides | Toluene or DMF | 80–120°C | 12–48 hrs | Moderate | Multi-step process |

| Continuous Flow | Various | Solvent as per process | Controlled | Continuous | High | Scalable for manufacturing |

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-Methylpyrrolidin-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenated compounds and alkylating agents are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce secondary amines.

Wissenschaftliche Forschungsanwendungen

1-(1-Methylpyrrolidin-3-yl)ethan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(1-Methylpyrrolidin-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Positional Isomerism

Key Differences :

- Positional Isomerism : references 2-(1-methylpyrrolidin-3-yl)ethan-1-amine, a positional isomer where the ethylamine chain is attached to the pyrrolidine’s 2-position instead of the 3-position. This subtle difference can significantly alter steric effects, solubility, and biological interactions .

- Aryl-Substituted Ethylamines : Compounds like (R)-1-(4-bromophenyl)ethan-1-amine () and 1-(4-methoxyphenyl)ethan-1-amine () feature aromatic substituents instead of the pyrrolidine ring. These aryl groups enhance π-π stacking interactions but reduce basicity compared to cyclic amines .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Solubility Trends |

|---|---|---|---|---|

| 1-(1-Methylpyrrolidin-3-yl)ethan-1-amine | C₇H₁₆N₂ | 128.22 (calc.) | Pyrrolidine, methyl, ethyl | Moderate lipophilicity |

| 1-(6-Fluoropyridin-3-yl)ethan-1-amine | C₇H₉FN₂ | 140.16 | Pyridine, fluorine | Polar, water-soluble |

| 1-(4-Methoxyphenyl)ethan-1-amine | C₉H₁₃NO | 151.21 | Aryl, methoxy | Moderate polarity |

| 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine | C₇H₁₆N₂ | 128.22 | Pyrrolidine (2-position) | Similar to target compound |

Key Observations :

Medicinal Chemistry Relevance :

- The target compound’s simpler structure could serve as a versatile intermediate for kinase inhibitors .

Stereochemical Considerations

- Chiral 1-(pyridin-2-yl)ethan-1-amines () highlight the importance of enantiopurity in drug design. If the target compound has a chiral center, its enantiomers may differ in efficacy and toxicity, necessitating asymmetric synthesis .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(1-Methylpyrrolidin-3-yl)ethan-1-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology :

-

Multi-step synthesis : Begin with reductive amination of ketones using sodium borohydride or titanium(IV) isopropoxide in ethanol, followed by cyclization to form the pyrrolidine ring. Maintain inert atmospheres (N₂/Ar) to prevent oxidation of amine intermediates .

-

Solvent optimization : Use polar aprotic solvents (e.g., THF, DMF) to stabilize intermediates. Reaction temperatures should be controlled (40–80°C) to balance reaction rate and side-product formation .

-

Purification : Employ flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization for high-purity isolates. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

- Data Table :

| Reaction Step | Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Reductive Amination | Ethanol | NaBH₄ | 65 | 92% |

| Cyclization | THF | Ti(OiPr)₄ | 78 | 89% |

Q. How can X-ray crystallography resolve the molecular structure of this compound?

- Methodology :

- Crystal growth : Use slow evaporation of a saturated solution in EtOAc/hexane (1:1) at 4°C.

- Data collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with SHELXL for refinement. Key parameters: R-factor < 5%, resolution ~0.8 Å .

- Analysis : Validate hydrogen bonding and torsional angles using Mercury software. Compare with DFT-optimized structures for conformational validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodology :

-

Systematic bioassays : Conduct dose-response curves (0.1–100 µM) in parallel assays (e.g., enzyme inhibition, cell viability) under standardized conditions (pH 7.4, 37°C). Include positive controls (e.g., known inhibitors) .

-

Structural analogs : Synthesize derivatives (e.g., fluorinated or methoxy-substituted analogs) to isolate pharmacophore contributions. Use SAR studies to correlate substituents with activity .

-

Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent/DMSO concentration in assay buffers .

- Data Table :

| Assay Type | IC₅₀ (µM) | Target | Reference Compound IC₅₀ |

|---|---|---|---|

| Enzyme Inhibition | 12.3 ± 1.2 | Kinase X | 8.7 ± 0.9 |

| Cytotoxicity | 45.6 ± 3.8 | HeLa cells | 32.1 ± 2.5 |

Q. What strategies enable enantioselective synthesis of this chiral amine, and how does stereochemistry influence biological interactions?

- Methodology :

- Chiral catalysts : Use (R)- or (S)-BINAP ligands with palladium catalysts for asymmetric hydrogenation. Monitor enantiomeric excess (ee) via chiral HPLC (Daicel CHIRALPAK® column) .

- Enzymatic resolution : Employ transaminases (e.g., from Arthrobacter sp.) for kinetic resolution. Optimize pH (8.5–9.0) and cofactor (PLP) concentration for >90% ee .

- Biological testing : Compare enantiomers in receptor-binding assays (e.g., radioligand displacement for GPCRs). Stereochemistry often dictates binding affinity (ΔKd ~10–100x between R/S) .

Methodological Considerations

- Contradiction Handling : When pharmacological data conflicts, validate via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

- Advanced Characterization : Use dynamic NMR (NOESY, ROESY) to study conformational flexibility in solution, complementing crystallographic data .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with biological targets. Validate with MD simulations (GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.